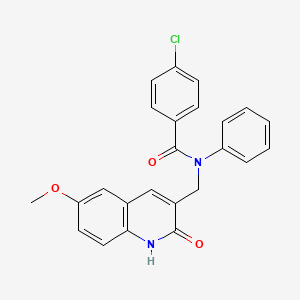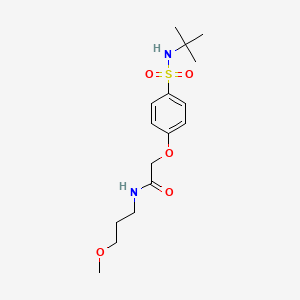
3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that has been widely used in scientific research applications. This compound is known for its ability to selectively inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the selective inhibition of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ. 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ is a serine/threonine kinase that is involved in the regulation of various cellular processes such as glycogen metabolism, gene expression, and cell cycle progression. Inhibition of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ by 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide results in the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide are mainly related to its ability to inhibit 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ. Some of the major effects of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ inhibition by this compound include:
1. Activation of Wnt/β-catenin signaling pathway: Inhibition of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ by 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide leads to the accumulation of β-catenin, which translocates to the nucleus and activates the transcription of various target genes involved in cell proliferation and differentiation.
2. Inhibition of glycogen synthesis: 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ is involved in the regulation of glycogen synthesis by phosphorylating and inactivating glycogen synthase. Inhibition of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ by 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide results in the activation of glycogen synthase and increased glycogen synthesis.
3. Neuroprotection: Inhibition of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ by 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce neuronal cell death and improve cognitive function in various animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Some of the advantages of using 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its high potency and selectivity for 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ, its ability to cross the blood-brain barrier, and its low toxicity. However, some of the limitations of using this compound include its relatively high cost, limited solubility in aqueous solutions, and potential off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. Some of the major areas of interest include:
1. Development of more potent and selective 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ inhibitors: Although 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a highly potent and selective 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ inhibitor, there is still a need for the development of more potent and selective inhibitors with improved pharmacokinetic properties.
2. Investigation of the role of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ in other diseases: Although 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ has been extensively studied in the context of neurodegenerative diseases and cancer, its role in other diseases such as diabetes, cardiovascular diseases, and autoimmune diseases is still not fully understood.
3. Development of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ inhibitors for clinical use: Although 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has shown promising results in preclinical studies, there is still a need for the development of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ inhibitors that can be used in clinical trials for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves several steps. The first step is the reaction between 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to obtain the final product. The purity of the compound can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively used in scientific research as a potent and selective inhibitor of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. Some of the major research areas where this compound has been used include:
1. Neurodegenerative Diseases: 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ has been implicated in the pathogenesis of several neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Inhibition of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ by 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce the accumulation of β-amyloid plaques and tau protein, which are the hallmark features of Alzheimer's disease.
2. Cancer: 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ is known to play a critical role in the regulation of cell proliferation and cell death, and its dysregulation has been linked to the development of various cancers. Inhibition of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ by 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo.
3. Inflammation: 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ has been shown to regulate the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamideβ by 3-chloro-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to reduce inflammation in various animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
3-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-2-15-20-17(23-21-15)11-6-8-14(9-7-11)19-16(22)12-4-3-5-13(18)10-12/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCJQPZBZKZXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7715298.png)



![methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate](/img/structure/B7715339.png)
![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7715341.png)



![(E)-methyl 4-((2-(2,6-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7715352.png)



![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(prop-2-en-1-yl)acetamide](/img/structure/B7715385.png)